
2,3,4,4',5,6-Hexachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4’,5,6-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O It is known for its high degree of chlorination, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of 2,3,4,4’,5,6-Hexachlorodiphenyl ether follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4’,5,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated phenols and quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,4’,5,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,4’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, leading to altered cellular processes. The compound’s high degree of chlorination enhances its ability to interact with hydrophobic regions of proteins and membranes, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,3,3’,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
Uniqueness
2,3,4,4’,5,6-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This pattern affects its reactivity, stability, and interactions with biological systems, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
63646-56-0 |
|---|---|
Molekularformel |
C12H4Cl6O |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
InChI-Schlüssel |
MXDRLBNLTLOWGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


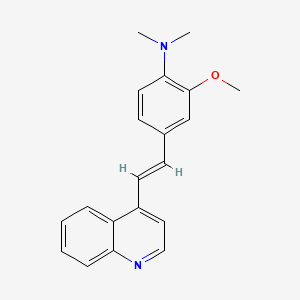
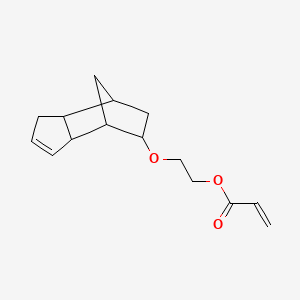
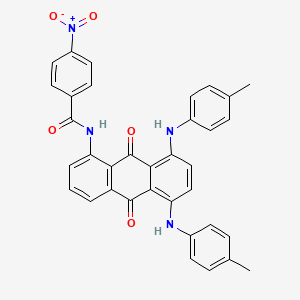


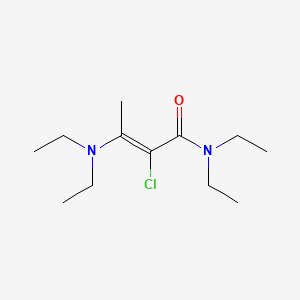
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
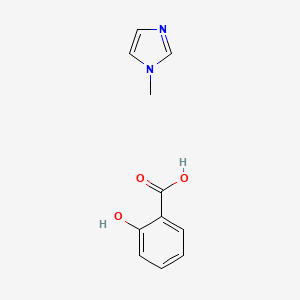

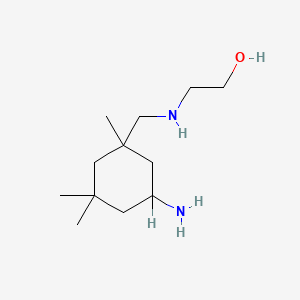


![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)

